molecular formula C11H16ClF3N2O B2431862 3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole CAS No. 1856018-78-4

3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole

Cat. No. B2431862
CAS RN: 1856018-78-4
M. Wt: 284.71
InChI Key: LSSIYWOPXRCBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(sec-butoxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)-1H-pyrazole is a chemical compound that has gained significant attention in the scientific research community. This compound is commonly referred to as SR141716A or Rimonabant, and it belongs to the class of CB1 receptor antagonists. The CB1 receptor is a G protein-coupled receptor that is primarily found in the central nervous system and is responsible for regulating various physiological processes, including appetite, mood, and pain sensation.

Mechanism of Action

The CB1 receptor is primarily expressed in the brain, where it plays a crucial role in regulating appetite and food intake. When activated by endocannabinoids, the CB1 receptor stimulates the release of neurotransmitters, such as dopamine and serotonin, which promote feelings of pleasure and reward. SR141716A works by binding to the CB1 receptor and blocking its activation by endocannabinoids, thereby reducing the release of neurotransmitters and decreasing appetite and food intake.
Biochemical and Physiological Effects
Studies have shown that SR141716A has several biochemical and physiological effects, including a decrease in body weight, food intake, and adiposity. In addition, the compound has been shown to improve insulin sensitivity, glucose metabolism, and lipid profile in animal models of diabetes. However, SR141716A has also been associated with adverse effects, including anxiety, depression, and nausea.

Advantages and Limitations for Lab Experiments

SR141716A has several advantages for use in laboratory experiments, including its well-characterized mechanism of action, high potency, and selectivity for the CB1 receptor. However, the compound also has several limitations, including its relatively short half-life, poor solubility, and potential for off-target effects.

Future Directions

There are several future directions for research on SR141716A, including the development of more potent and selective CB1 receptor antagonists, the investigation of the compound's effects on other physiological processes, such as pain sensation and inflammation, and the exploration of its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further research is needed to better understand the adverse effects of SR141716A and to develop strategies to mitigate these effects.

Synthesis Methods

The synthesis of SR141716A involves several steps, including the reaction of 1-(3,3,3-trifluoropropyl)-4-chloro-1H-pyrazole with sec-butyllithium, followed by the addition of butyl chloroformate and sodium hydride. The resulting intermediate is then reacted with 2-(chloromethyl)oxirane to yield the final product.

Scientific Research Applications

SR141716A has been extensively studied for its potential therapeutic applications in various diseases, including obesity, diabetes, and addiction. The compound works by blocking the CB1 receptor, which leads to a decrease in appetite, food intake, and body weight. In addition, SR141716A has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.

properties

IUPAC Name

3-(butan-2-yloxymethyl)-4-chloro-1-(3,3,3-trifluoropropyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClF3N2O/c1-3-8(2)18-7-10-9(12)6-17(16-10)5-4-11(13,14)15/h6,8H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSIYWOPXRCBGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)OCC1=NN(C=C1Cl)CCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.